methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
This compound belongs to the tetrahydro-4H-chromene family, characterized by a bicyclic structure with a fused cyclohexenone and pyran ring. Key features include:
- 2-Nitrophenyl group at position 4, introducing electron-withdrawing effects and steric bulk.
- Methyl ester at position 3, influencing solubility and metabolic stability.
- 7,7-Dimethyl substituents, enhancing ring rigidity and conformational stability.
Properties
IUPAC Name |
methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-6-4-5-7-11(10)21(24)25/h4-7,14H,8-9,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMGHFJVYOATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to Chromene Derivatives
Multicomponent Reaction Strategies
The target compound is synthesized via a one-pot, three-component reaction involving:
- 2-Nitrobenzaldehyde as the aromatic aldehyde component.
- Methyl cyanoacetate as the activated methylene donor.
- Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the enolizable diketone.
This reaction follows a domino sequence of Knoevenagel condensation , Michael addition , and cyclization (Figure 1). The Knoevenagel step forms an α,β-unsaturated intermediate between the aldehyde and methyl cyanoacetate, which undergoes Michael addition with dimedone. Subsequent cyclization yields the chromene core.
Catalytic Systems and Reaction Optimization
Nano-Kaoline/BF3/Fe3O4 Catalysis
A solvent-free protocol using nano-kaoline/BF3/Fe3O4 (0.1 g catalyst loading) at 70°C achieves 92% yield in 60 minutes. The magnetic catalyst enables easy recovery via external magnets, with no leaching observed in hot filtration tests. Key advantages include:
- Reusability : The catalyst retains activity for ≥5 cycles.
- Eco-friendliness : Eliminates toxic solvents.
Table 1: Optimization of Catalyst Loading (Nano-Kaoline/BF3/Fe3O4)
| Catalyst (g) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 0.008 | 70 | 120 | 60 |
| 0.05 | 70 | 75 | 79 |
| 0.1 | 70 | 60 | 92 |
Mechanistic Insights and Spectral Validation
Reaction Mechanism
- Knoevenagel Condensation : 2-Nitrobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
- Michael Addition : Dimedone attacks the nitrile’s β-carbon, forming a diketone intermediate.
- Cyclization : Intramolecular nucleophilic attack by the diketone’s enol oxygen generates the chromene ring.
Comparative Analysis of Methodologies
Table 2: Performance of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Nano-Kaoline/BF3/Fe3O4 | Solvent-free | 70 | 60 | 92 |
| NS-Doped GOQDs | Ethanol | Reflux | 120 | 98 |
| CuFe2O4@Starch | Ethanol | RT | 90 | 94 |
Key Trends :
- Solvent-free systems reduce environmental impact but require higher temperatures.
- Room-temperature reactions (CuFe2O4@starch) offer energy efficiency.
- NS-doped GOQDs provide the highest yields but longer reaction times.
Chemical Reactions Analysis
Methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and receptors, leading to therapeutic effects. For example, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 4
The aryl/heteroaryl group at position 4 critically modulates electronic and steric properties.
Key Insight : The 2-nitrophenyl group in the target compound provides distinct electronic effects compared to para-substituted nitro or electron-donating groups. This may influence reactivity in cycloaddition reactions or binding to biological targets .
Functional Group Variations at Position 3
The ester vs. carbonitrile group at position 3 alters polarity and reactivity.
Key Insight : The methyl ester in the target compound balances moderate solubility and stability, whereas carbonitrile derivatives offer synthetic versatility for further functionalization .
Biological Activity
Methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₂O₆
- Molecular Weight : 372.38 g/mol
The structure features a chromene backbone with a nitrophenyl substituent and an amino group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. For instance:
- Mechanism of Action : Chromenes interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They activate caspases involved in programmed cell death and inhibit cell migration and invasion .
- Case Study : A study demonstrated that a related chromene compound induced apoptosis in various cancer cell lines through caspase activation and reduced cell viability significantly compared to control groups .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent:
- Efficacy : It has been shown to possess antibacterial properties against several strains of bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Antidiabetic Effects
Preliminary studies suggest that this compound may have antidiabetic effects by modulating glucose metabolism:
- Research Findings : The compound was observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for diabetes management .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Nitrophenyl | Enhances anticancer activity by increasing hydrophobic interactions with target proteins |
| Amino Group | Essential for enhancing solubility and bioavailability |
| Dimethyl Groups | Contribute to increased potency against cancer cells |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-amino-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-component reaction (MCR) starting with substituted aldehydes (e.g., 2-nitrobenzaldehyde), active methylene compounds (e.g., ethyl acetoacetate), and cyclic enamines. Cyclization is catalyzed by organocatalysts (e.g., L-proline) or Brønsted acids (e.g., p-TSA) under reflux in ethanol or methanol. Optimization includes varying solvent polarity (e.g., ethanol vs. water), temperature (70–90°C), and catalyst loading (5–20 mol%) to improve yields (60–85%) .
- Key Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| L-proline | Ethanol | 80 | 78 | |
| p-TSA | Methanol | 70 | 65 |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the stereochemistry of the chromene core and nitro-phenyl substituent. Data collection at 296 K with Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELX or Olex2 ensures precision (R factor < 0.05) .
- LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 415.3) and purity (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR identifies key functional groups: C=O (1680–1700 cm⁻¹), NO₂ (1520 cm⁻¹), and NH₂ (3300–3400 cm⁻¹) .
Q. What are the common solubility and stability challenges during storage?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under ambient light show decomposition (<5% over 30 days) via HPLC. For long-term storage, lyophilize and store at -20°C in amber vials under inert gas .
Advanced Research Questions
Q. How do electronic effects of the 2-nitrophenyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilicity at the chromene C-4 position, facilitating nucleophilic attacks (e.g., in Michael additions). Computational studies (DFT/B3LYP) reveal reduced HOMO-LUMO gaps (∆E = 3.2 eV) compared to non-nitrated analogs, correlating with increased bioactivity in cytotoxicity assays (IC50 = 12–18 µM vs. cancer cell lines) .
Q. How can contradictory data on enantioselective synthesis yields be resolved?
- Methodological Answer : Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) arise from chiral catalyst selection (e.g., cinchona alkaloids vs. BINOL-phosphoric acids). Systematic screening using Design of Experiments (DoE) with parameters like catalyst loading (1–10 mol%), solvent (toluene vs. THF), and temperature (25–40°C) identifies optimal conditions. Validate via chiral HPLC (Chiralpak IA column) .
Q. What mechanistic insights explain the compound’s role in multi-target pharmacological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals dual binding to COX-2 (ΔG = -9.2 kcal/mol) and β-tubulin (ΔG = -8.7 kcal/mol). In vitro assays (ELISA, Western blot) confirm COX-2 inhibition (IC50 = 1.8 µM) and microtubule disruption (EC50 = 5.3 µM). Synergistic effects are quantified via Chou-Talalay combination indices (CI < 0.7) .
Methodological Considerations for Experimental Design
Q. How should researchers design assays to evaluate the compound’s antioxidant potential while minimizing interference from the nitro group?
- Methodological Answer : Use DPPH and ABTS assays with Trolox standards. Correct for nitro group interference via baseline subtraction (UV-Vis at 517 nm and 734 nm). Validate results with parallel O2•− scavenging assays (cytochrome c reduction) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
